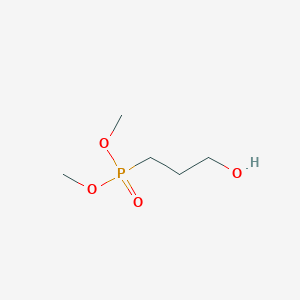

Dimethyl (3-hydroxypropyl)phosphonate

Description

Properties

CAS No. |

54731-74-7 |

|---|---|

Molecular Formula |

C5H13O4P |

Molecular Weight |

168.13 g/mol |

IUPAC Name |

3-dimethoxyphosphorylpropan-1-ol |

InChI |

InChI=1S/C5H13O4P/c1-8-10(7,9-2)5-3-4-6/h6H,3-5H2,1-2H3 |

InChI Key |

VVPIOJRUCSFBBJ-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CCCO)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Hydroxypropyl Phosphonates

Direct Synthesis of Dimethyl (3-hydroxypropyl)phosphonate

The targeted synthesis of Dimethyl (3-hydroxypropyl)phosphonate can be achieved through specific pathways that build the molecule with the desired hydroxyl functionality in place or introduce it at a final stage.

Synthesis via Hydrolysis of Acetylated Precursors

A common and effective strategy for synthesizing Dimethyl (3-hydroxypropyl)phosphonate involves the use of a precursor where the hydroxyl group is protected, typically as an acetate (B1210297) ester. This protecting group strategy prevents the free hydroxyl group from interfering with the phosphonate (B1237965) formation step. The synthesis is generally a two-step process:

Formation of the Acetylated Precursor : The first step is typically a Michaelis-Arbuzov reaction between a trialkyl phosphite (B83602), such as trimethyl phosphite, and an alkyl halide bearing a protected hydroxyl group. For this synthesis, 3-bromopropyl acetate is a suitable substrate. The reaction results in the formation of Dimethyl (3-acetoxypropyl)phosphonate.

Hydrolysis of the Acetate Group : The acetylated phosphonate is then subjected to hydrolysis to remove the acetyl protecting group and yield the final Dimethyl (3-hydroxypropyl)phosphonate. This deprotection can be carried out under acidic or basic conditions. Acid-catalyzed hydrolysis, for example with hydrochloric acid, is a common method for cleaving the ester bond to reveal the free hydroxyl group. nih.govnih.gov

This method is advantageous as it utilizes stable and readily available starting materials and employs well-established, high-yielding reactions.

Alternative Synthetic Pathways

Beyond the use of protected precursors, other routes can lead to Dimethyl (3-hydroxypropyl)phosphonate. One potential alternative involves the reaction of dimethyl phosphite with an unsaturated aldehyde like acrolein (propenal). This would typically proceed via a Michael addition, followed by the reduction of the aldehyde group to a primary alcohol.

Another approach could involve the ring-opening of a suitable cyclic ether, such as oxetane (B1205548), with a phosphorus nucleophile derived from dimethyl phosphite. The regioselective attack of the phosphite at the less hindered carbon of the oxetane ring would lead directly to the desired 3-hydroxypropyl structure.

Furthermore, biocatalytic methods have been explored for the synthesis of related unsaturated hydroxypropylphosphonates. For instance, the conversion of epoxymethyl dimethyl phosphonate can yield dimethyl (1E)-3-hydroxyprop-1-enylphosphonate using photobiocatalysts. preprints.orgmdpi.com While this produces an unsaturated analogue, subsequent reduction of the double bond could theoretically provide a pathway to the saturated target compound.

General Synthetic Approaches for Hydroxyalkylphosphonates

The synthesis of hydroxyalkylphosphonates, a class that includes Dimethyl (3-hydroxypropyl)phosphonate, relies on several cornerstone reactions in organophosphorus chemistry.

Michaelis-Arbuzov Rearrangement in Phosphonate Synthesis

The Michaelis-Arbuzov reaction is a fundamental and widely used method for forming carbon-phosphorus bonds. jk-sci.comwikipedia.org Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction involves the treatment of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate. jk-sci.comwikipedia.orgorganic-chemistry.org

The mechanism proceeds in two main steps:

Nucleophilic Attack : The trivalent phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an S_N2 reaction. This step forms a trialkoxyphosphonium salt intermediate. wikipedia.orgorganic-chemistry.org

Dealkylation : The displaced halide ion then acts as a nucleophile, attacking one of the alkyl carbons of the phosphonium (B103445) salt intermediate. This second S_N2 reaction results in the formation of the final pentavalent phosphonate ester and a new alkyl halide byproduct. wikipedia.orgorganic-chemistry.org

To synthesize hydroxyalkylphosphonates using this method, a halo-alcohol (e.g., 3-chloropropanol or 3-bromopropanol) is used as the alkyl halide. The reactivity of the alkyl halide is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. jk-sci.com

| Phosphorus Reactant | Alkyl Halide | Product | Typical Conditions |

|---|---|---|---|

| Triethyl phosphite | Ethyl bromoacetate (B1195939) | Diethyl (ethoxycarbonylmethyl)phosphonate | Heat (120-160 °C) wikipedia.org |

| Trimethyl phosphite | Benzyl chloride | Dimethyl benzylphosphonate | Lewis acid catalyst, room temperature organic-chemistry.orgorganic-chemistry.org |

| Triaryl phosphites | Aryl iodide | Diaryl arylphosphonate | Palladium catalyst, water-promoted organic-chemistry.orgorganic-chemistry.org |

Pudovik Reaction and Related Additions

The Pudovik reaction is another key method for synthesizing certain types of hydroxyalkylphosphonates, specifically α-hydroxyphosphonates. mdpi.com The reaction involves the base-catalyzed addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone. mdpi.comnih.gov

The general mechanism involves the deprotonation of the dialkyl phosphite by a base (such as an alkoxide or an amine) to generate a potent phosphorus-centered nucleophile. This nucleophile then adds to the electrophilic carbonyl carbon of the aldehyde or ketone. A subsequent protonation step, typically involving the conjugate acid of the base or a protic solvent, yields the final α-hydroxyphosphonate product. mdpi.com

To synthesize a γ-hydroxyalkylphosphonate like Dimethyl (3-hydroxypropyl)phosphonate via this general approach, one would need to start with an aldehyde that already contains a hydroxyl group, such as 3-hydroxypropanal. The Pudovik reaction would then create an α,γ-dihydroxypropylphosphonate.

| Phosphite | Carbonyl Compound | Catalyst | Product Type |

|---|---|---|---|

| Dimethyl phosphite | Benzaldehyde | Triethylamine (B128534) mdpi.com | α-Hydroxybenzylphosphonate |

| Diethyl phosphite | Acetone | Potassium phosphate (B84403) mdpi.com | α-Hydroxyisopropylphosphonate |

| Dimethyl phosphite | Dimethyl α-oxoethylphosphonate | Diethylamine (5%) nih.gov | α-Hydroxy-methylenebisphosphonate |

Horner-Wadsworth-Emmons Olefination Reagents in Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes, predominantly with E-stereoselectivity, from phosphonate-stabilized carbanions and aldehydes or ketones. wikipedia.orgalfa-chemistry.com While the HWE reaction itself produces alkenes, the synthesis of the phosphonate reagents required for the reaction is highly relevant to the preparation of functionalized phosphonates, including those with hydroxyl groups.

HWE reagents are phosphonates that contain an α-carbanion-stabilizing group, such as an ester or ketone. They are most commonly prepared via the Michaelis-Arbuzov reaction. alfa-chemistry.com For example, reacting triethyl phosphite with ethyl bromoacetate yields triethyl phosphonoacetate, a classic HWE reagent.

To create a hydroxy-functionalized HWE reagent, a synthetic sequence could involve:

A Michaelis-Arbuzov reaction with a halo-ester, for example, reacting trimethyl phosphite with methyl 4-bromobutanoate.

Subsequent reduction of the ester functionality in the resulting phosphonate to a primary alcohol.

This would yield a phosphonate with a terminal hydroxyl group that could then be used in further synthetic transformations or be the target molecule itself. The versatility of the HWE reaction and the accessibility of its phosphonate precursors make it an integral part of the synthetic landscape for complex organophosphorus compounds. researchgate.net

Kabachnik–Fields Reaction for Aminophosphonate Synthesis

The Kabachnik–Fields reaction is a powerful three-component condensation method for the synthesis of α-aminophosphonates. nih.govwikipedia.org This reaction typically involves the combination of a primary or secondary amine, a carbonyl compound (such as an aldehyde or ketone), and a dialkyl phosphite (an H-phosphonate). nih.gov The process can proceed through two main mechanistic pathways: one involving the initial formation of an imine from the amine and carbonyl compound, followed by nucleophilic addition of the phosphite, and another involving the initial formation of an α-hydroxyphosphonate intermediate which is subsequently displaced by the amine. nih.govsemanticscholar.org

While central to the synthesis of aminophosphonates, the conventional Kabachnik-Fields reaction is not a direct route for synthesizing (3-hydroxypropyl)phosphonates. The reaction inherently installs an amino group and the phosphonate moiety on the same carbon atom (the α-position relative to the original carbonyl). The target compound, in contrast, possesses a hydroxyl group on the γ-carbon and lacks an amino group. Therefore, this methodology is primarily suited for producing a different class of organophosphorus compounds.

Zinc Iodide Mediated Methodologies

Zinc iodide (ZnI₂) has been identified as an effective mediator for the direct conversion of certain alcohols into their corresponding phosphonate esters, offering a more direct alternative to the traditional two-step process of converting an alcohol to a halide followed by an Arbuzov reaction. acs.orgnih.gov This methodology is particularly effective for alcohols that can form relatively stable carbocation-like intermediates, such as benzylic and allylic alcohols. nih.gov

The reaction involves treating the alcohol with a trialkyl phosphite, such as triethyl phosphite, in the presence of zinc iodide. This one-flask procedure provides a convenient pathway to phosphonates. acs.org For the synthesis of (3-hydroxypropyl)phosphonates, allyl alcohol serves as a suitable precursor. The treatment of allyl alcohol with a trialkyl phosphite and ZnI₂ would lead to the corresponding allylphosphonate. Subsequent hydration of the double bond would yield the desired (3-hydroxypropyl)phosphonate. Although the scope with simple primary aliphatic alcohols is less established, the utility with allylic systems provides a clear and valuable synthetic route. nih.gov

Table 1: Zinc Iodide-Mediated Conversion of Alcohols to Phosphonates

| Alcohol Substrate | Phosphite Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl alcohol | Triethyl phosphite | Diethyl benzylphosphonate | 83 | nih.gov |

| Cinnamyl alcohol | Triethyl phosphite | Diethyl cinnamylphosphonate | 80 | nih.gov |

Asymmetric and Enantioselective Synthesis Strategies

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. In the field of organophosphorus chemistry, significant effort has been devoted to the enantioselective synthesis of phosphonates bearing chiral centers. rsc.orgmdpi.com

A common strategy involves the asymmetric hydrophosphonylation of aldehydes (a Pudovik or Abramov-type reaction), where a dialkyl phosphite adds across the carbonyl group. nih.gov The use of chiral catalysts, such as chiral aluminum complexes or organocatalysts like L-proline derivatives, can induce high enantioselectivity, leading to the formation of optically active α-hydroxy phosphonates. nih.govorganic-chemistry.org Similarly, chiral auxiliaries attached to the phosphorus reagent have been used to direct the stereochemical outcome of additions to both aldehydes and imines. rsc.org

These strategies are specifically designed to create a stereocenter at the α-carbon—the carbon atom bonded to both the hydroxyl and the phosphonate groups. However, the parent compound, dimethyl (3-hydroxypropyl)phosphonate, is achiral and does not possess a stereocenter. Therefore, while these asymmetric methodologies are powerful tools for the synthesis of chiral phosphonates (e.g., α-hydroxy or α-amino phosphonates), they are not necessary for the synthesis of the unsubstituted target molecule. rsc.org Should the propyl chain be substituted in a way that creates a chiral center, the principles of these asymmetric strategies could be adapted to control the stereochemistry.

Palladium(0)-Catalyzed Reactions with Phosphorus Nucleophiles

Palladium(0)-catalyzed cross-coupling reactions represent a versatile and powerful method for forming carbon-phosphorus bonds. The Hirao reaction, a key example, typically involves the coupling of an aryl or vinyl halide with a dialkyl phosphite (H-phosphonate) to form an aryl- or vinylphosphonate (B8674324). organic-chemistry.org This methodology has been extended to a broader range of substrates, including allylic and benzylic halides. researchgate.net

This approach is highly applicable to the synthesis of dimethyl (3-hydroxypropyl)phosphonate. The reaction would involve the cross-coupling of a 3-halopropanol (e.g., 3-bromopropanol or 3-chloropropanol) or a protected analogue with dimethyl phosphite. The palladium(0) catalyst, often generated in situ from a precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., Xantphos), facilitates the oxidative addition to the carbon-halogen bond, followed by transmetalation with the phosphite and reductive elimination to yield the final product. organic-chemistry.org This method offers a direct route to the C(sp³)-P bond found in the target molecule.

Exploitation of Precursor Chemistry for (3-Hydroxypropyl)phosphonates

The synthesis of (3-hydroxypropyl)phosphonates can also be achieved by leveraging the reactivity of carefully chosen precursors, such as strained ring systems or highly reactive H-phosphonate intermediates.

Epoxide Ring-Opening Reactions (e.g., from Epoxymethyl Dimethyl Phosphonate)

The ring-opening of strained heterocycles like epoxides with nucleophiles is a fundamental and widely used transformation in organic synthesis. This strategy can be applied to the synthesis of hydroxy-functionalized phosphonates. The Pudovik and Abramov reactions, which describe the addition of H-phosphonates and trialkyl phosphites to carbonyls, respectively, can be extended to epoxides. mdpi.comnih.gov

For the synthesis of a hydroxypropylphosphonate, propylene (B89431) oxide (methyloxirane) is a logical starting material. The nucleophilic attack by a phosphite, such as dimethyl phosphite, on one of the epoxide carbons leads to the formation of a C-P bond and, after workup, a secondary hydroxyl group. nih.gov The reaction can be catalyzed by bases or Lewis acids. A critical aspect of this reaction is its regioselectivity. Nucleophilic attack on propylene oxide can occur at either the less substituted carbon (C1) or the more substituted carbon (C2). Attack at C1 leads to a 2-hydroxypropylphosphonate, while attack at C2 yields a 1-(hydroxymethyl)ethylphosphonate. Achieving the specific isomer, (3-hydroxypropyl)phosphonate, via this method is not straightforward, as it would require the ring-opening of an oxetane (a four-membered ring) rather than an epoxide.

Transformations of H-Phosphonate Intermediates

H-phosphonate diesters, such as dimethyl phosphite, are versatile intermediates in organophosphorus synthesis. nih.gov One of their most important reactions is the hydrophosphonylation of unsaturated bonds. wikipedia.org The radical-catalyzed addition of dimethyl phosphite across the double bond of allyl alcohol is a direct and efficient method for the synthesis of dimethyl (3-hydroxypropyl)phosphonate.

This reaction is typically initiated by a radical initiator, such as a peroxide or AIBN, or by UV irradiation. The process follows a radical chain mechanism. A phosphonyl radical is generated from dimethyl phosphite, which then adds to the terminal carbon of the allyl alcohol double bond. This addition occurs in an anti-Markovnikov fashion, leading to the more stable secondary carbon radical. Subsequent hydrogen atom abstraction from another molecule of dimethyl phosphite propagates the chain and yields the desired dimethyl (3-hydroxypropyl)phosphonate. This method is particularly attractive due to its high atom economy and the direct formation of the target structure from readily available starting materials.

Table 2: Summary of Key Synthetic Reactions

| Reaction Name/Type | Precursors | Key Reagents | Product Type | Applicability to Target |

|---|---|---|---|---|

| Kabachnik-Fields | Amine, Carbonyl, Dialkyl Phosphite | Base or Acid Catalyst | α-Aminophosphonate | Not Directly Applicable |

| ZnI₂-Mediated | Allyl/Benzyl Alcohol, Trialkyl Phosphite | ZnI₂ | Alkyl/Allyl Phosphonate | Applicable via Allyl Intermediate |

| Asymmetric Pudovik | Aldehyde, Dialkyl Phosphite | Chiral Catalyst | Chiral α-Hydroxyphosphonate | Not Necessary (Achiral Target) |

| Pd(0) Cross-Coupling | 3-Halopropanol, Dialkyl Phosphite | Pd(0) Catalyst, Ligand | Alkyl Phosphonate | Directly Applicable |

| Epoxide Ring-Opening | Propylene Oxide, Dialkyl Phosphite | Base or Acid Catalyst | Hydroxypropylphosphonate Isomers | Indirect (Regioselectivity Issues) |

Derivatization of Halogenated Propylphosphonates

The conversion of halogenated propylphosphonates, such as dimethyl (3-chloropropyl)phosphonate, into their corresponding 3-hydroxypropyl derivatives is a fundamental synthetic strategy. This transformation is typically achieved through a nucleophilic substitution reaction where the halogen atom is displaced by a hydroxyl group.

A common method involves the hydrolysis of the carbon-halogen bond under basic conditions. For instance, heating a solution of a dialkyl (3-halopropyl)phosphonate with an aqueous solution of a hydroxide (B78521) salt, such as sodium hydroxide or potassium hydroxide, can effectively yield the desired dialkyl (3-hydroxypropyl)phosphonate. The reaction proceeds via an SN2 mechanism, where the hydroxide ion acts as the nucleophile, attacking the carbon atom bonded to the halogen.

The efficiency of this reaction can be influenced by several factors, including the nature of the halogen (with reactivity generally following the trend I > Br > Cl), the concentration of the base, the reaction temperature, and the choice of solvent. To facilitate the reaction between the often water-insoluble phosphonate ester and the aqueous hydroxide solution, a co-solvent system, such as a mixture of water and a miscible organic solvent like ethanol (B145695) or dioxane, is frequently employed.

| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) |

| Dimethyl (3-chloropropyl)phosphonate | Sodium Hydroxide | Water/Ethanol | Reflux | Dimethyl (3-hydroxypropyl)phosphonate | Moderate to High |

| Diethyl (3-bromopropyl)phosphonate | Potassium Hydroxide | Water/Dioxane | 80-100 °C | Diethyl (3-hydroxypropyl)phosphonate | High |

This table presents illustrative data based on general chemical principles; specific yields can vary based on precise reaction conditions.

Detailed research findings have demonstrated the viability of this approach. Studies often focus on optimizing reaction conditions to maximize yield and minimize the formation of byproducts, such as elimination products. Careful control of temperature and the concentration of the base are crucial to favor the substitution reaction over elimination.

Biocatalytic and Green Chemistry Approaches in Phosphonate Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. rsc.orgscienmag.comsciencedaily.comrsc.orgchemeurope.com In the context of phosphonate synthesis, biocatalysis and green chemistry principles are being increasingly explored to reduce the environmental impact of traditional synthetic routes. rsc.orgscienmag.comsciencedaily.comrsc.orgchemeurope.com

Biocatalytic Approaches:

Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical reactions. This approach offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of renewable resources. While the direct biocatalytic hydroxylation of an unactivated C-H bond in an alkylphosphonate remains a challenging transformation, enzymatic methods are being investigated for the synthesis of functionalized phosphonates.

For instance, hydrolases are a class of enzymes that could potentially be employed for the conversion of halogenated precursors to hydroxyphosphonates, mimicking the chemical hydrolysis but under much milder and more selective conditions. Research in this area is focused on identifying or engineering enzymes with the desired activity and stability for this specific transformation. While specific examples for (3-hydroxypropyl)phosphonates are still emerging, the broader field of biocatalysis for organophosphorus compounds is an active area of investigation.

| Biocatalytic Strategy | Enzyme Class | Potential Application | Advantages |

| Enzymatic Hydrolysis | Hydrolases | Conversion of haloalkylphosphonates to hydroxyalkylphosphonates | Mild conditions, high selectivity, reduced waste |

| Whole-cell Biotransformation | Various | Multi-step synthesis in a single pot | Cost-effective, avoids isolation of intermediates |

This table outlines potential biocatalytic strategies; specific enzymes and organisms for the synthesis of (3-hydroxypropyl)phosphonates are a subject of ongoing research.

Green Chemistry Approaches:

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgscienmag.comsciencedaily.comrsc.orgchemeurope.com In the synthesis of (3-hydroxypropyl)phosphonates and other phosphonates, several green chemistry principles can be applied:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis. For the derivatization of halogenated propylphosphonates, conducting the hydrolysis in water, if substrate solubility allows, is a greener alternative to mixed organic-aqueous solvent systems.

Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. While the hydrolysis of halopropylphosphonates is often base-mediated, research into catalytic systems that can facilitate this transformation under milder conditions is of interest.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. The nucleophilic substitution of a halogen with a hydroxyl group generally has good atom economy.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, can make the process more sustainable. Microwave heating can often lead to significantly shorter reaction times and improved yields.

The application of these green chemistry principles to the synthesis of (3-hydroxypropyl)phosphonates is an ongoing effort, aiming to develop more sustainable and efficient manufacturing processes for this important class of compounds.

Chemical Reactivity and Mechanistic Investigations of 3 Hydroxypropyl Phosphonates

Reactivity Profiles of the Hydroxyl Moiety

The terminal hydroxyl group in (3-hydroxypropyl)phosphonates behaves as a typical primary alcohol, participating in a variety of well-established organic reactions. Its reactivity allows for the introduction of new functional groups at the end of the propyl chain, making it a versatile intermediate in organic synthesis. mdpi.com

Esterification and Acylation Reactions

The hydroxyl group of hydroxyphosphonates readily undergoes esterification and acylation to form α-acyloxyphosphonates. mdpi.com These reactions are among the most thoroughly studied transformations for this class of compounds. nih.gov Acylation can be achieved using several methods, including the use of carboxylic acid chlorides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to act as a hydrochloric acid scavenger. mdpi.com Acetic anhydride (B1165640) is another common acylating agent for this purpose. mdpi.com

Alternatively, carboxylic acids can be used directly as acylating agents when combined with a coupling reagent such as N,N′-dicyclohexylcarbodiimide (DCC) and a base like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This versatility allows for the synthesis of a wide array of ester derivatives from the parent hydroxyphosphonate.

Table 1: Selected Methods for Acylation of Hydroxyphosphonates To view the data, click on the table rows to expand.

Click to expand/collapse

| Reagent System | Base/Catalyst | Reaction Type | Reference |

| Carboxylic Acid Chloride | Triethylamine or Pyridine | Acylation | mdpi.com |

| Acetic Anhydride | Not specified | Acylation | mdpi.com |

| Carboxylic Acid + DCC | DMAP | Coupling/Esterification | mdpi.com |

Nucleophilic Substitution Reactions

The hydroxyl moiety of hydroxyphosphonates can be replaced by other functional groups through nucleophilic substitution. nih.gov A common transformation is the conversion of the hydroxy group into a halogen atom. mdpi.comnih.gov For instance, treatment with thionyl chloride can effectively replace the hydroxyl group with a chlorine atom, yielding the corresponding α-chlorophosphonate. nih.gov This reaction is a key step for further functionalization, as the resulting halide is a good leaving group for subsequent substitution reactions. libretexts.org While the hydroxyl group itself is a poor leaving group, it can be activated, such as by protonation in a strong acid, to facilitate substitution. libretexts.org

Oxidation Pathways

The primary hydroxyl group in (3-hydroxypropyl)phosphonates can be oxidized to yield the corresponding carbonyl compound. The oxidation of hydroxyphosphonates leads specifically to the formation of ketophosphonates. mdpi.comnih.govresearchgate.net This transformation converts the terminal -CH₂OH group into an aldehyde or, if the hydroxyl were on a secondary carbon, a ketone. The presence of the hydroxyl group can influence the oxidation characteristics of the molecule by providing an additional active site for reaction. nih.gov

Intramolecular Cyclization Reactions

The presence of both a hydroxyl group and a phosphonate (B1237965) group within the same molecule allows for the possibility of intramolecular cyclization. This reaction involves the internal nucleophilic attack of the hydroxyl group on an electrophilic center within the molecule to form a cyclic structure. youtube.com For example, a reaction of this type can lead to the formation of a cyclic ester, known as a lactone, through the intramolecular reaction of the hydroxyl group with a carboxylic acid group. youtube.com In analogous acyclic nucleoside phosphonates containing a hydroxypropyl moiety, intramolecular cyclization has been demonstrated to yield cyclic phosphonates.

Transformations Involving the Phosphonate Group

The phosphonate functional group also possesses a unique reactivity profile, distinct from that of the hydroxyl moiety. It can participate in rearrangements that involve the migration of the phosphoryl group.

Phosphonate-Phosphate Rearrangements (e.g., α-hydroxyphosphonate-phosphate rearrangement)

α-Hydroxyphosphonates can undergo a characteristic isomerization known as the phosphonate-phosphate rearrangement, which transforms the phosphonate into a phosphate (B84403) ester. mdpi.comnih.govnih.gov This reaction is typically catalyzed by a base. mdpi.comresearchgate.net The first reported instance of this transformation was observed with the insecticide trichlorfon, which rearranges to O,O-dimethyl O-2,2-dichlorovinyl phosphate (DDVP) upon treatment with a base. nih.gov

Mechanistic studies have shown that the rearrangement proceeds with retention of the stereochemical configuration at the phosphorus atom. nih.govnih.gov The reaction is particularly favored when electron-withdrawing groups are present on the α-carbon (the carbon atom bonded to both the hydroxyl and phosphonate groups). nih.govnih.govresearchgate.net A variety of bases have been used to promote this rearrangement, including sodium hydroxide (B78521), sodium ethoxide, sodium hydride, and triethylamine. mdpi.comresearchgate.net

Table 2: Conditions for Phosphonate-Phosphate Rearrangement To view the data, click on the table rows to expand.

Click to expand/collapse

| Base | Substrate Requirement | Mechanism Feature | Reference |

| Triethylamine (Et₃N) | α-hydroxyphosphonates | Retention of configuration at P | nih.govnih.gov |

| Sodium Hydroxide (NaOH) | α-hydroxyphosphonates | Base-catalyzed isomerization | mdpi.comresearchgate.net |

| Sodium Ethoxide (NaOEt) | α-hydroxyphosphonates | Base-catalyzed isomerization | mdpi.comresearchgate.net |

| Sodium Hydride (NaH) | α-hydroxyphosphonates | Base-catalyzed isomerization | mdpi.comresearchgate.net |

Enzymatic and Non-Enzymatic 1,2-Phosphono Migration

The migration of a phosphono group is a significant transformation in organophosphorus chemistry. This rearrangement can be facilitated by both enzymatic and non-enzymatic methods, often involving distinct reaction mechanisms and conditions.

Enzymatic 1,2-Phosphono Migration

A notable example of enzymatic 1,2-phosphono migration is catalyzed by the mononuclear non-heme iron-dependent enzyme, (S)-2-hydroxypropylphosphonate epoxidase (HppE). nih.govresearchgate.net While HppE typically catalyzes the epoxidation of (S)-2-hydroxypropylphosphonate to form the antibiotic fosfomycin (B1673569), it demonstrates remarkable catalytic promiscuity with alternative substrates. nih.gov When presented with (R)-1-hydroxypropylphosphonate ((R)-1-HPP), a regioisomer of its natural substrate, HppE catalyzes a biologically unprecedented 1,2-shift of the phosphono group. nih.govresearchgate.net

This transformation is proposed to proceed through a carbocationic intermediate. nih.govresearchgate.net The reaction is initiated by the abstraction of a hydrogen atom by a reactive iron-oxygen species, generating a substrate radical. Subsequent electron transfer to the iron center is thought to produce a C2 carbocation, which then triggers the 1,2-phosphono migration. nih.gov Isotopic labeling studies have confirmed this migration, showing a significant change in the C-P coupling constant in NMR analysis, which indicates the cleavage of the original C-P bond and the formation of a new one at the adjacent carbon. nih.gov This enzymatic reaction highlights a novel pathway for the in vivo construction of phosphonate-containing natural products. researchgate.net

Non-Enzymatic 1,2-Phosphono Migration

In contrast to the mild conditions of enzymatic reactions, non-enzymatic 1,2-phosphono migrations typically require harsh conditions. nih.gov These reactions are generally thought to proceed through carbocationic intermediates, similar to the proposed enzymatic mechanism. nih.gov The rearrangement can be induced using strong Lewis acids or highly alkaline conditions to facilitate the formation of the necessary carbocationic species that allows for the migration of the phosphonate group. nih.gov

Reactions Involving P-C Bond Transformations

The phosphorus-carbon (P-C) bond in phosphonates is notably robust, yet its cleavage and formation are crucial transformations in the synthesis and metabolism of organophosphorus compounds.

Transformations involving the P-C bond can be broadly categorized as cleavage or formation reactions. P-C bond cleavage often requires significant energy input or specific catalytic activation. For instance, theoretical studies on chloro-substituted methylphosphonates show that the ease of P-C bond cleavage via nucleophilic displacement is highly dependent on the substitution pattern. nih.gov Increasing the number of electron-withdrawing chlorine atoms on the methyl group stabilizes the transition states and intermediates that facilitate P-C bond cleavage over the alternative P-O bond scission. nih.gov Metal-free methods for C(aryl)-P bond cleavage have also been developed, proceeding through key intermediates like hydroxy-λ5-phosphanes. rsc.org In biological systems, enzymes like phosphonoacetaldehyde (B103672) hydrolase have evolved to cleave the stable P-C bond in phosphonates, allowing them to be utilized as a phosphorus source.

Conversely, the formation of P-C bonds is a cornerstone of organophosphorus chemistry. Metal-catalyzed hydrophosphination, which involves the addition of a P-H bond across an unsaturated C-C bond, is a highly atom-economical method for creating P-C linkages. nih.gov These reactions can proceed through various mechanisms, including oxidative addition of the P-H bond to a metal center, followed by insertion and reductive elimination. nih.gov The classic Michaelis-Arbuzov reaction remains a widely used method for P-C bond formation. organic-chemistry.org Additionally, titanium alkoxide-catalyzed additions of phosphites to carbonyls represent an effective method for creating the P-C bond in α-hydroxyphosphonates. researchgate.net

| Reaction Type | Catalyst/Conditions | Key Features |

| P-C Bond Cleavage | Nucleophilic displacement (Cl-substituted phosphonates) | Enhanced by electron-withdrawing groups. nih.gov |

| P-C Bond Cleavage | Metal-free (e.g., with triarylphosphines) | Involves hydroxy-λ5-phosphane intermediates. rsc.org |

| P-C Bond Formation | Metal-catalyzed hydrophosphination | Atom-economical addition of P-H to unsaturated bonds. nih.gov |

| P-C Bond Formation | Michaelis-Arbuzov Reaction | Classic method for phosphonate synthesis. organic-chemistry.org |

| P-C Bond Formation | Ti-alkoxide catalyzed Pudovik reaction | Synthesis of α-hydroxyphosphonates. researchgate.net |

General Reactivity of Related Phosphonate Systems

Reactions of Unsaturated Phosphonates (e.g., vinylphosphonates, allenylphosphonates)

Unsaturated phosphonates, such as vinylphosphonates and allenylphosphonates, are versatile building blocks in organic synthesis due to the reactivity of their carbon-carbon multiple bonds, which are activated by the electron-withdrawing phosphonate group.

Vinylphosphonates are excellent Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles. They are also valuable dienophiles and dipolarophiles in cycloaddition reactions. For example, they react with nitrile oxides and nitrones in [3+2] cycloaddition reactions to form phosphorus-substituted isoxazolines and isoxazolidines, respectively. These reactions provide access to a variety of heterocyclic phosphonates. Furthermore, vinylphosphonates are key substrates in the Horner-Wadsworth-Emmons reaction, where their stabilized carbanions react with aldehydes and ketones to produce dienes and other unsaturated systems. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, also utilize vinylphosphonates to create complex molecular architectures.

Allenylphosphonates possess two cumulative double bonds, offering multiple sites for reaction. They can undergo nucleophilic attack at the central (sp-hybridized) carbon or at the β- or γ-carbon atoms, depending on the nucleophile and reaction conditions. Allenylphosphonates participate in various cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions, with a range of reaction partners like acetylenedicarboxylates and 1,3-diphenylisobenzofuran. The regioselectivity of these cycloadditions is often influenced by the substitution pattern on the allene (B1206475) moiety. Palladium-catalyzed reactions of allenylphosphonates are also common, leading to diverse products such as substituted butadienes.

| Unsaturated System | Reaction Type | Reactant/Conditions | Product Type |

| Vinylphosphonate (B8674324) | Michael Addition | Nucleophiles (e.g., amines, malonates) | β-Functionalized phosphonates |

| Vinylphosphonate | [3+2] Cycloaddition | Nitrile oxides, Nitrones | Heterocyclic phosphonates |

| Vinylphosphonate | Horner-Wadsworth-Emmons | Aldehydes/Ketones (after deprotonation) | Dienes, Trienes |

| Allenylphosphonate | Nucleophilic Addition | Amines, Phenols | β- or γ-Substituted phosphonates |

| Allenylphosphonate | [4+2] Cycloaddition | Dienes (e.g., isobenzofuran) | Bicyclic phosphonates |

| Allenylphosphonate | [2+2] Cycloaddition | Acetylenedicarboxylates | Cyclobutene phosphonates |

Tautomerism Studies of H-Phosphonates

Dialkyl H-phosphonates, also known as dialkyl phosphites, are characterized by a crucial tautomeric equilibrium. They exist as a mixture of two forms: the more stable tetracoordinate, pentavalent phosphonate form containing a direct P-H bond, and the trivalent phosphite (B83602) form which has a P-OH group.

The equilibrium overwhelmingly favors the tetracoordinate phosphonate tautomer. For instance, the equilibrium constant for the tautomerization of P(OEt)₂(OH) to HPO(OEt)₂ is estimated to be around 10⁸·⁷ in favor of the phosphonate form. Despite its low concentration, the trivalent phosphite form is highly reactive due to the nucleophilic nature of the trivalent phosphorus atom. This dual reactivity is a key feature of H-phosphonate chemistry.

The position of the tautomeric equilibrium is influenced by several factors, including the nature of the substituents on the phosphorus atom and the solvent.

Substituent Effects : Electron-withdrawing groups attached to the phosphorus atom tend to increase the stability and proportion of the trivalent phosphite form.

Solvent Effects : The solvent can also play a role, with computational studies showing a logarithmic relationship between the stability of the tautomers and the relative permittivity of the solvent medium.

This tautomerism is central to the reactivity of H-phosphonates. Reactions that proceed via the trivalent phosphite form include the Michaelis-Arbuzov reaction. In contrast, reactions involving the deprotonation of the P-H bond, such as the Pudovik reaction (the addition of the P-H bond to carbonyls), utilize the tetracoordinate phosphonate form.

Mechanistic Elucidation of Phosphonate Reactions

Investigation of Reaction Intermediates (e.g., carbocations, radicals, oxaphosphiranes)

Understanding the transient species formed during phosphonate reactions is critical for mechanistic elucidation and reaction optimization. Various reactive intermediates, including carbocations, radicals, and strained ring systems, have been identified or proposed in phosphonate chemistry.

Carbocations: Carbocationic intermediates are frequently proposed in reactions involving hydroxyphosphonates. As discussed previously, the enzymatic 1,2-phosphono migration catalyzed by HppE is believed to proceed through a substrate-derived carbocation. nih.govresearchgate.net In non-enzymatic chemistry, Friedel-Crafts alkylations using α-hydroxyphosphonates as alkylating agents are suggested to involve the formation of a benzylphosphonate carbocation, which is then attacked by an arene nucleophile. mdpi.com The stability of these carbocations and the subsequent reaction pathways are key to controlling the product distribution.

Radicals: Radical intermediates play a role in certain P-C bond transformations. For example, the conversion of alkylphosphonates to phosphate in some bacteria involves a radical-based cleavage of the C-P bond. The photolysis or peroxide-induced decomposition of organophosphorus compounds can generate phosphorus-centered radicals, which can participate in addition and substitution reactions for C-P bond formation. rsc.org

Oxaphosphiranes: Oxaphosphiranes are three-membered heterocyclic rings containing phosphorus and oxygen. These strained rings have been proposed as reactive intermediates in several important organophosphorus reactions. For example, the Wittig reaction, which converts aldehydes or ketones to alkenes, is understood to proceed via a betaine (B1666868) or an oxaphosphetane intermediate, but oxaphosphiranes have also been computationally studied as potential precursors or related species. researchgate.net High-level calculations suggest that reactions like the trimethylphosphine-mediated reductive dimerization of ketones can proceed via an oxaphosphirane intermediate. researchgate.net Due to their high ring strain energy, oxaphosphiranes are highly reactive and typically act as transient species, readily undergoing ring-opening or further transformations. researchgate.netglobalauthorid.com

| Intermediate | Reaction Type | Role of Intermediate |

| Carbocation | Enzymatic 1,2-Phosphono Migration | Triggers the migration of the phosphonate group. nih.gov |

| Carbocation | Friedel-Crafts Alkylation | Acts as the electrophile for attack by an arene. mdpi.com |

| Radical | C-P Bond Cleavage (biological) | Initiates the cleavage of the stable C-P bond. |

| Radical | P-C Bond Formation | Participates in radical addition/substitution pathways. rsc.org |

| Oxaphosphirane | Wittig-type Reactions, Reductive Dimerizations | Highly strained, transient species that drives subsequent steps. researchgate.net |

Stereochemical Course of Reactions

The stereochemistry of reactions involving the phosphorus center in hydroxyphosphonates is a critical aspect of their chemical behavior, particularly in rearrangement reactions. Research on α-hydroxyphosphonates, a closely related class of compounds, has provided significant insights into these stereochemical pathways. A key transformation for these molecules is the base-catalyzed α-hydroxyphosphonate-phosphate rearrangement. researchgate.netmdpi.com

The mechanism proposed to account for this retention of stereochemistry involves the formation of a pentacoordinated phosphorus spiro-intermediate. nih.gov The reaction is initiated by the deprotonation of the α-hydroxyl group by a base. The resulting oxyanion then performs a nucleophilic attack on the electrophilic phosphorus center from the side opposite to the P=O bond. nih.gov This leads to the cleavage of the P-C bond and the formation of the phosphate product, with the original stereochemical configuration at the phosphorus center being preserved throughout the process. nih.gov Similarly, the Pudovik reaction itself, which is used to form the α-hydroxyphosphonate, has also been shown to proceed with retention of configuration at the phosphorus atom. nih.gov

Enzyme-catalyzed reactions also exhibit high stereoselectivity. For instance, the enzyme (S)-2-Hydroxypropylphosphonate epoxidase (HppE) can catalyze distinct reactions depending on the stereochemistry of the substrate. nih.gov While it typically performs dehydrogenation, with an alternative substrate like (R)-1-hydroxypropylphosphonate, it catalyzes an unprecedented 1,2-phosphono migration, highlighting the enzyme's ability to control the stereochemical outcome. nih.gov

Role of Catalysts and Reagents in Reaction Mechanisms

Base Catalysis: Bases are commonly employed to catalyze the addition of dialkyl phosphites to carbonyl compounds. Triethylamine is a frequently used catalyst for this purpose. mdpi.com In the context of the phosphonate-phosphate rearrangement, strong bases such as sodium hydroxide, sodium hydride, or triethylamine are essential. mdpi.comnih.gov The primary role of the base is to deprotonate the hydroxyl group, generating an alkoxide intermediate. This nucleophilic alkoxide then attacks the phosphorus atom, initiating the rearrangement cascade. nih.gov

Acid and Lewis Acid Catalysis: When trialkyl phosphites are used instead of dialkyl phosphites, the reaction with carbonyl compounds typically requires an acid catalyst. The role of the acid catalyst is to activate the carbonyl group by protonating the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phosphite. mdpi.com A variety of catalysts have been proven effective, including organic acids and metal salts. For example, zinc bromide (ZnBr₂) has been used to afford α-hydroxyphosphonates from the reaction of benzaldehydes and triethyl phosphite. mdpi.com Similarly, bismuth(III) nitrate (B79036) pentahydrate and niobium(V) chloride have been successfully applied. mdpi.com Iodine has also been shown to catalyze the reaction, where it is believed to interact with the carbonyl oxygen, enhancing the electrophilicity of the C=O bond. mdpi.com

Biocatalysis: Emerging as a green alternative to conventional chemical synthesis, biocatalysis utilizes enzymes or whole-cell systems. These methods offer high selectivity under mild, environmentally friendly conditions. mdpi.compreprints.org For instance, photobiocatalysts have been used to convert epoxymethyl dimethyl phosphonate into dimethyl (1E)-3-hydroxyprop-1-enylphosphonate with over 99% conversion, yielding a pure geometric isomer. mdpi.com Enzymes like (S)-2-hydroxypropylphosphonate epoxidase (HppE) demonstrate remarkable catalytic versatility, capable of directing substrates towards different reaction pathways, such as epoxidation or phosphono-group migration, based on the substrate's specific structure. nih.gov

The table below summarizes various catalytic systems used in the synthesis of α-hydroxyphosphonates, which are structurally related to the title compound.

| Catalyst/Reagent | Reactants | Reaction Type | Key Mechanistic Role | Reference |

|---|---|---|---|---|

| Triethylamine (Et₃N) | Aldehyde + Dialkyl Phosphite | Pudovik Reaction (Base-catalyzed) | Activates phosphite for nucleophilic attack. | mdpi.com |

| Triethylamine (Et₃N) | α-Hydroxyphosphonate | Phosphonate-Phosphate Rearrangement | Deprotonates hydroxyl group to initiate rearrangement. | nih.gov |

| Oxalic Acid / Tartaric Acid | Aldehyde + Trialkyl Phosphite | Pudovik-type Reaction (Acid-catalyzed) | Protonates carbonyl oxygen, increasing carbon electrophilicity. | mdpi.com |

| Zinc Bromide (ZnBr₂) | Benzaldehyde + Triethyl Phosphite | Pudovik-type Reaction (Lewis Acid-catalyzed) | Coordinates to carbonyl oxygen to activate the C=O bond. | mdpi.com |

| Iodine (I₂) | Aldehyde + Triethyl Phosphite | Pudovik-type Reaction | Activates carbonyl group via interaction with oxygen. | mdpi.com |

| Synechococcus bigranulatus (Photobiocatalyst) | Epoxymethyl Dimethyl Phosphonate | Epoxide Ring Opening | Enzymatic conversion to an unsaturated alcohol. | mdpi.com |

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can profoundly influence the reaction rate, mechanism, and even the nature of the final products by differentially solvating the ground state (reactants) and the transition state. nih.govfrontiersin.org For reactions involving organophosphorus compounds like (3-hydroxypropyl)phosphonates, solvent effects are particularly significant due to the polar nature of the phosphonate group.

Studies on the hydrolysis of phosphate esters, which share the phosphoryl group with phosphonates, reveal dramatic solvent effects. For example, the hydrolysis rate of the dianion of p-nitrophenyl phosphate increases by a factor of 10⁶ to 10⁷ when the solvent is changed from water to >95% aqueous dimethyl sulfoxide (B87167) (DMSO). nih.gov This remarkable acceleration is primarily enthalpic in origin and is attributed to the significant desolvation of the phosphoryl group in the dipolar aprotic solvent. nih.govfrontiersin.org Water, a protic solvent, strongly solvates the anionic phosphoryl group through hydrogen bonding, stabilizing the ground state. Aprotic solvents like DMSO are less capable of this hydrogen bonding, leading to a less stable ground state and a reduced activation energy for the reaction. nih.gov

Conversely, the solvolysis of a phosphate monoester monoanion is slower in less polar solvents like tert-butyl alcohol compared to water. nih.gov This suggests that for certain substrates and charge states, a more polar, protic environment is favorable for stabilizing the transition state. The effect of the solvent can be so pronounced as to suggest a change in the reaction mechanism. For instance, the large rate enhancements observed for the solvolysis of a phosphate dianion in alcohols compared to water point towards a different mechanistic pathway in the less polar alcohol solvents. nih.gov

In the context of polymerization reactions to form polymers with hydroxypropyl side chains, the solvent can also influence macromolecular parameters. Changing the solvent's proticity or polarity can affect the propagation rate and the grafting density of polymers grown from a surface. rsc.org For photochemical reactions, specific solute-solvent interactions can affect not only the kinetics but also the reaction mechanism and the final photoproducts. researchgate.net

The table below illustrates the impact of solvent on the relative rates of hydrolysis for a model phosphate ester, highlighting the significant rate changes that can be expected for related phosphonate reactions.

| Solvent | Solvent Type | Relative Rate Constant (k_rel) | Plausible Reason for Effect |

|---|---|---|---|

| Water | Protic | 1 | Strong H-bonding stabilizes ground state. |

| tert-Butyl Alcohol | Protic | ~7.5 x 10³ (for dianion) | Reduced H-bonding capacity compared to water. |

| Aqueous DMSO (>95%) | Dipolar Aprotic | ~10⁶ - 10⁷ (for dianion) | Significant desolvation of the phosphoryl group. |

| Cyclohexane | Non-polar Aprotic | ~2 x 10⁹ (for diester) | Dramatic destabilization of ground state. |

| Acetone | Dipolar Aprotic | ~5 x 10⁵ (for diester) | Destabilization of ground state. |

Advanced Spectroscopic and Analytical Characterization in Phosphonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural analysis of Dimethyl (3-hydroxypropyl)phosphonate, offering unambiguous information about the carbon-hydrogen framework, the local environment of the phosphorus atom, and the through-bond connectivity of the entire molecule. jeol.com A multi-nuclear approach, including ¹H, ¹³C, and ³¹P NMR, is typically employed.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the Dimethyl (3-hydroxypropyl)phosphonate molecule. The spectrum is characterized by distinct signals for the methoxy (B1213986) and the hydroxypropyl groups, with chemical shifts and coupling patterns that are diagnostic of the structure.

The two methoxy groups (–OCH₃) attached to the phosphorus atom are chemically equivalent and typically appear as a doublet in the range of δ 3.7-3.8 ppm. The splitting into a doublet is due to the three-bond coupling with the ³¹P nucleus (³JHP), which typically has a coupling constant of approximately 11 Hz. rsc.orgrsc.org

The protons of the propyl chain (–CH₂CH₂CH₂OH) exhibit more complex signals due to both proton-proton (JHH) and proton-phosphorus (JHP) couplings.

Methylene (B1212753) adjacent to phosphorus (P–CH₂–): This signal is expected to appear as a multiplet around δ 1.8-2.0 ppm. It is coupled to the adjacent methylene protons and the phosphorus atom (²JHP).

Central methylene (–CH₂–CH₂–CH₂–): This group's protons would also resonate as a multiplet, typically between δ 1.7-1.9 ppm, showing coupling to the protons of the two flanking methylene groups.

Methylene adjacent to hydroxyl (–CH₂–OH): This signal is expected as a triplet around δ 3.6-3.7 ppm due to coupling with the adjacent methylene protons.

Hydroxyl proton (–OH): The hydroxyl proton typically appears as a broad singlet, the chemical shift of which is variable and depends on concentration, solvent, and temperature.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| P-CH₂-C | 1.8 – 2.0 | ddd (doublet of doublet of doublets) | ³JHH ≈ 7, ²JHP ≈ 18 |

| C-CH₂-C | 1.7 – 1.9 | p (quintet) or m (multiplet) | ³JHH ≈ 7 |

| CH₂-OH | 3.6 – 3.7 | t (triplet) | ³JHH ≈ 6 |

| OCH₃ | 3.7 – 3.8 | d (doublet) | ³JHP ≈ 11 |

| OH | Variable | s (singlet, broad) | N/A |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In proton-decoupled ¹³C NMR spectra of Dimethyl (3-hydroxypropyl)phosphonate, each unique carbon atom gives a distinct signal, which is often split into a doublet due to coupling with the ³¹P nucleus. jeol.com

Methoxy carbons (–OCH₃): These carbons appear as a doublet around δ 52-53 ppm due to two-bond coupling with phosphorus (²JCP).

Propyl chain carbons:

The carbon directly bonded to the phosphorus atom (C H₂-P) exhibits a large one-bond coupling constant (¹JCP) of approximately 140-145 Hz, appearing as a doublet around δ 25 ppm. jeol.comrsc.org

The central carbon atom (–C H₂–) shows a smaller two-bond coupling (²JCP) and resonates as a doublet around δ 24 ppm.

The carbon bearing the hydroxyl group (–C H₂OH) will appear as a doublet due to three-bond coupling (³JCP) around δ 60-61 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| P-CH₂ -C | ~25 | d (doublet) | ¹JCP ≈ 140-145 |

| C-CH₂ -C | ~24 | d (doublet) | ²JCP ≈ 5-10 |

| CH₂ -OH | ~60-61 | d (doublet) | ³JCP ≈ 15-20 |

| O-CH₃ | ~52-53 | d (doublet) | ²JCP ≈ 6-7 |

Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds. huji.ac.il Since ³¹P has a natural abundance of 100% and a spin of ½, it provides sharp signals over a wide chemical shift range. huji.ac.il For Dimethyl (3-hydroxypropyl)phosphonate, the ³¹P NMR spectrum typically shows a single resonance.

In a proton-decoupled spectrum, this signal appears as a sharp singlet. The chemical shift for dialkyl alkylphosphonates generally falls within the range of δ 28 to 35 ppm, relative to an external standard of 85% H₃PO₄. rsc.org In a proton-coupled spectrum, this signal would be split into a complex multiplet due to couplings with the protons on the methoxy groups and the α-methylene group of the propyl chain.

| Nucleus | Expected Chemical Shift (δ, ppm) | Reference Standard |

| ³¹P | 28 – 35 | 85% H₃PO₄ |

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would clearly show the connectivity within the propyl chain, for instance, by displaying cross-peaks between P–CH₂– and –CH₂–CH₂–, and between –CH₂–CH₂– and –CH₂OH.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. nih.gov An HSQC spectrum would show cross-peaks connecting the proton signal for each methylene group to its corresponding carbon signal, and the methoxy protons to the methoxy carbon signal, confirming their assignments. biorxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. nih.gov For Dimethyl (3-hydroxypropyl)phosphonate, an HMBC spectrum would be particularly powerful. It would show correlations from the methoxy protons to the phosphorus atom (via ³¹P NMR detection) and from the propyl chain protons to the phosphorus atom, confirming the P-O-C and P-C linkages. It would also show correlations between protons and carbons along the propyl chain, further solidifying the structural assignment. mdpi.compreprints.org

Solid-state NMR (ssNMR) is a powerful technique for studying phosphonates in solid forms, such as crystalline materials, polymers, or surface-bound species. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local structure and molecular packing in the absence of a solvent. nih.gov

For Dimethyl (3-hydroxypropyl)phosphonate, ³¹P solid-state NMR could be used to identify different crystalline forms (polymorphs), characterize its interaction when incorporated into a material matrix, and study its binding to surfaces. nih.govnih.gov The ³¹P chemical shift anisotropy (CSA), which is averaged out in solution, can be measured in static solid samples and provides detailed information about the electronic environment and symmetry around the phosphorus nucleus. osti.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information on P-C connectivities and distances in the solid state.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of Dimethyl (3-hydroxypropyl)phosphonate and to gain structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique suitable for this polar, non-volatile compound.

The ESI mass spectrum in positive ion mode would be expected to show the protonated molecule [M+H]⁺ at m/z 169.06. Adducts with sodium [M+Na]⁺ (m/z 191.04) or potassium [M+K]⁺ (m/z 207.01) are also commonly observed.

Tandem mass spectrometry (MS/MS) of the protonated molecule would provide insight into its structure through collision-induced dissociation (CID). The fragmentation of organophosphorus compounds often involves characteristic losses of alkyl and alkoxy groups. nih.gov For Dimethyl (3-hydroxypropyl)phosphonate, plausible fragmentation pathways include:

Loss of methanol (B129727) (CH₃OH): A common fragmentation for phosphonate (B1237965) esters, leading to a fragment ion at m/z 137.

Loss of formaldehyde (B43269) (CH₂O): This can occur from the methoxy groups, resulting in a fragment at m/z 139. rsc.org

Cleavage of the P-C bond: This could lead to the loss of the hydroxypropyl group, resulting in the dimethyl phosphite (B83602) fragment.

Cleavage within the propyl chain: Fragmentation of the C-C bonds in the propyl chain can lead to various smaller fragment ions. For instance, the loss of water (H₂O) from the hydroxypropyl side chain is a possible pathway.

These fragmentation patterns provide a molecular fingerprint that helps confirm the identity of the compound and distinguish it from isomers. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar, non-volatile, and thermally labile molecules such as organophosphorus compounds. nih.gov In the context of Dimethyl (3-hydroxypropyl)phosphonate, ESI-MS facilitates the transfer of the intact molecule from a liquid solution into the gas phase as an ion, which can then be analyzed by the mass spectrometer.

Typically, in positive ion mode, the compound would be detected as a protonated molecule, [M+H]⁺. This allows for the accurate determination of the molecular weight. For Dimethyl (3-hydroxypropyl)phosphonate (C₅H₁₃O₄P), the expected mass of this protonated ion would be readily calculated and observed. Fragmentation of the parent ion can be induced to provide structural information. For instance, Desorption Electrospray Ionization (DESI-MS), a variant of ESI, has been successfully used for the direct analysis of various organophosphorus compounds, providing both ion mobility and tandem mass spectrometry (MS/MS) data for confirmation. nih.gov Orbitrap mass spectrometry combined with ESI enables high-resolution measurements, which can be used for precise mass determination and even for probing isotopic ratios in organophosphorus compounds. researchgate.netchemrxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Phosphonate Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the separation, detection, and quantification of phosphonates in complex matrices. wiley.com The high polarity of phosphonates, including Dimethyl (3-hydroxypropyl)phosphonate, presents a challenge for traditional reversed-phase liquid chromatography. sigmaaldrich.com Therefore, specialized chromatographic techniques are often employed.

Key Approaches in LC-MS/MS for Phosphonates:

Hydrophilic Interaction Chromatography (HILIC): This technique is effective for separating highly polar compounds and is frequently used for phosphonate analysis prior to MS detection. wiley.com

Derivatization: To enhance sensitivity and improve chromatographic behavior, phosphonates can be derivatized. For example, alkylation or silylation makes the compounds more amenable to analysis. nih.gov Chemical derivatization can increase the signal intensity by one to two orders of magnitude. mdpi.com

Ion Pairing: Using reagents like N,N-dimethylhexylamine (NNDHA) can improve chromatographic retention on reversed-phase columns and also enhance ionization in positive ESI mode through adduct formation. sigmaaldrich.com

LC-MS/MS provides high sensitivity and selectivity, with limits of quantification for some phosphonates reaching the nanogram-per-liter (ng/L) level, especially after pre-concentration steps like solid-phase extraction (SPE). nih.govresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Phosphorus Detection

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique renowned for its high sensitivity and low detection limits. Unlike ESI-MS, ICP-MS does not provide information about the molecular structure of Dimethyl (3-hydroxypropyl)phosphonate. Instead, it is used to quantify the total phosphorus content in a sample with exceptional accuracy. rjeec.ro

The sample is introduced into a high-temperature argon plasma (ICP), which atomizes and ionizes the components. The mass spectrometer then detects and quantifies the phosphorus isotope (³¹P). This method is a powerful tool for determining the concentration of total phosphonates in various matrices, including environmental and biological samples. rjeec.ronih.gov The detection limit for phosphorus by ICP-MS can be as low as 7.3 ng L⁻¹. rsc.org Combining ion chromatography (IC) with ICP-MS allows for speciation analysis, separating different phosphorus-containing compounds before elemental detection. nih.gov

| Parameter | ICP-MS | UV-VIS Spectrometry |

| Principle | Elemental analysis via plasma ionization and mass detection | Molecular analysis via colorimetric reaction |

| Detection Limit | Very low (e.g., 7.3 ng L⁻¹) rsc.org | Higher than ICP-MS |

| Sample Prep Time | Shorter | Longer (often requires conversion to orthophosphate) rjeec.ro |

| Reliability | High, good reproducibility rjeec.ro | Susceptible to interferences |

This table compares ICP-MS with a traditional method for phosphorus determination.

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a specialized technique used for the direct elemental analysis of solid samples. esf.edu A high-energy pulsed laser is focused on the sample surface, ablating a small amount of material. This ablated material is then transported into an ICP-MS system for elemental quantification. nih.gov

For research involving Dimethyl (3-hydroxypropyl)phosphonate, LA-ICP-MS could be employed to map the spatial distribution of phosphorus within a solid matrix, such as a polymer or biological tissue. This provides valuable information on how the compound is distributed on a micro-scale. The technique is advantageous as it requires minimal sample preparation and reduces interferences that might be present in liquid analysis. youtube.com However, challenges such as elemental fractionation and matrix effects must be carefully managed to ensure accurate quantification. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Phosphonate Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.gov Due to their low volatility, phosphonic acids like Dimethyl (3-hydroxypropyl)phosphonate and its primary metabolites are not suitable for direct GC-MS analysis. nih.gov

To overcome this limitation, a derivatization step is necessary to convert the polar, non-volatile metabolites into more volatile derivatives. Common derivatization methods include:

Silylation: Reacting the metabolite with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Alkylation/Benzylation: Converting the acidic protons to ester groups, which increases volatility and can enhance detector response. d-nb.info

Once derivatized, the metabolites can be separated by GC and identified by MS based on their retention times and mass fragmentation patterns. GC-MS-based metabolomics is a robust platform for identifying metabolic disruptions caused by exposure to organophosphate compounds. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. It is an invaluable tool for identifying the functional groups present in a compound's structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid and non-destructive method for identifying the key functional groups within the Dimethyl (3-hydroxypropyl)phosphonate molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated that serves as a molecular fingerprint.

For a related compound, dimethyl (1E)-3-hydroxyprop-1-enylphosphonate, FT-IR analysis confirmed the presence of the hydroxyl (OH) group with a characteristic band at 3362 cm⁻¹. mdpi.com The FT-IR spectrum of Dimethyl (3-hydroxypropyl)phosphonate would be expected to show distinct absorption bands corresponding to its constituent functional groups. Analysis of similar phosphonates provides a strong basis for assigning these bands. researchgate.net

Expected FT-IR Absorption Bands for Dimethyl (3-hydroxypropyl)phosphonate

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H (hydroxyl) | Stretching |

| ~2950 | C-H (alkyl) | Stretching |

| ~1240 | P=O (phosphonyl) | Stretching |

| ~1030 | P-O-C (phosphonate ester) | Stretching |

| ~1050 | C-O (hydroxyl) | Stretching |

This table is based on characteristic vibrational frequencies for the specified functional groups. researchgate.netresearchgate.net

The presence and position of these key bands in an experimental spectrum would confirm the molecular structure and the successful synthesis of the compound.

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) stands as a cornerstone analytical technique for the solid-state characterization of crystalline materials. It provides fundamental information regarding the atomic and molecular structure of a crystal, including the arrangement of atoms in a crystal lattice and the measurement of interatomic distances and bond angles.

Single-Crystal X-ray Crystallography for Molecular Structure Elucidation

Single-crystal X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional molecular structure of a compound. rsc.org By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to generate a precise electron density map of the molecule and, consequently, a definitive structural model. This technique is crucial for confirming stereochemistry, identifying intramolecular and intermolecular interactions (such as hydrogen bonding), and understanding the packing of molecules within the crystal lattice. caltech.edu

In phosphonate research, this method provides detailed insights into the geometry around the phosphorus center and the conformation of the organic substituents. For instance, studies on related α-hydroxyphosphonates, such as Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate, have utilized single-crystal X-ray diffraction to confirm their molecular structure. mdpi.comresearchgate.net These analyses reveal critical data on bond lengths and angles. For example, the phosphorus center typically adopts a distorted tetrahedral geometry, with the P=O double bond being significantly shorter than the P-O single bonds. mdpi.com Such data is paramount for structure-activity relationship studies and for understanding the chemical behavior of these molecules.

While a specific crystal structure for Dimethyl (3-hydroxypropyl)phosphonate is not widely reported, the analysis of analogous compounds provides a clear framework for the type of structural information that can be obtained.

| Parameter | Value mdpi.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| P1=O1 Bond Length (Å) | 1.472(1) |

| P1–O2 Bond Length (Å) | 1.566(1) |

| P1–O3 Bond Length (Å) | 1.574(1) |

| O-P-O Bond Angles (°) | 101.02(7) – 115.50(7) |

Powder X-ray Diffraction for Material Characterization

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize polycrystalline materials. Unlike single-crystal XRD, which requires a perfect, isolated crystal, PXRD can be performed on a fine powder containing a multitude of small, randomly oriented crystallites. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. units.it

In the context of phosphonate research, PXRD is primarily used for:

Phase Identification: Comparing the experimental diffraction pattern of a synthesized batch of Dimethyl (3-hydroxypropyl)phosphonate against a reference pattern from a database or a known standard to confirm its identity and phase purity.

Polymorphism Screening: Identifying the presence of different crystalline forms (polymorphs) of the compound, which can have distinct physical properties. units.it

Assessment of Crystallinity: Evaluating the degree of crystallinity in a sample, distinguishing between crystalline and amorphous content. units.it

Monitoring Solid-State Transformations: Studying changes in the crystal structure that may occur due to factors like temperature or humidity. units.it

The PXRD pattern is a plot of X-ray intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions of the crystal lattice, while the peak intensities are related to the arrangement of atoms within the unit cell. This makes it an essential tool for routine quality control and material characterization in both academic and industrial settings.

Other Analytical Techniques

Beyond X-ray diffraction, a suite of other analytical methods is essential for the comprehensive characterization of Dimethyl (3-hydroxypropyl)phosphonate. These techniques provide information on elemental composition, purity, and the structure of related metal complexes.

Elemental Analysis (C, H, N, P, S)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements like phosphorus in a sample. The experimental results are then compared with the theoretical values calculated from the compound's proposed molecular formula. This comparison is critical for confirming the empirical formula of a newly synthesized compound and serves as a primary indicator of its purity.

For Dimethyl (3-hydroxypropyl)phosphonate, with the molecular formula C₅H₁₃O₄P, the theoretical elemental composition can be calculated. A close correlation between the experimental and calculated values would provide strong evidence for the correct elemental makeup of the synthesized product.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 5 | 60.055 | 35.71% |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 7.79% |

| Phosphorus (P) | 30.974 | 1 | 30.974 | 18.42% |

| Oxygen (O) | 15.999 | 4 | 63.996 | 38.06% |

| Total Molecular Weight | 168.129 g/mol | 100.00% |

Chromatographic Separation Methods (e.g., Ion Chromatography, HPLC, GC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For a polar compound like Dimethyl (3-hydroxypropyl)phosphonate, High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly relevant, while Gas Chromatography (GC) may be applicable to more volatile derivatives.

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating, identifying, and quantifying components in a mixture. For polar phosphonates, reversed-phase (RP) HPLC is commonly employed. Research on similar compounds, such as dimethyl (1E)-3-hydroxyprop-1-enylphosphonate, has utilized RP-HPLC with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water for purification. mdpi.com Similarly, Dimethyl (3-amino-3-oxopropyl)phosphonate has been analyzed by RP-HPLC using a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com These methods are highly adaptable for the analysis and purification of Dimethyl (3-hydroxypropyl)phosphonate.

Ion Chromatography (IC): IC is a subset of HPLC that is particularly effective for the separation of ionic species. It is well-suited for the analysis of phosphonates, especially in complex matrices or when analyzing related phosphonic acids. IC methods often use hydroxide (B78521) eluents with suppressed conductivity detection to achieve high sensitivity and resolution for polyphosphates and related anions. thermofisher.comlcms.cz

Gas Chromatography (GC): GC is used for separating and analyzing compounds that can be vaporized without decomposition. While the hydroxyl group in Dimethyl (3-hydroxypropyl)phosphonate may reduce its volatility, GC is a standard method for assessing the purity of other, more volatile phosphonates like Dimethyl vinylphosphonate (B8674324) and Dimethylpropyl phosphonate. lgcstandards.com

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

|---|---|---|---|

| HPLC (Reversed-Phase) | C18 mdpi.com | Acetonitrile/Water Gradient mdpi.com | Purification and quantitative analysis mdpi.comsielc.com |

| Ion Chromatography (IC) | Anion-exchange resin (e.g., IonPac AS16) thermofisher.com | Potassium Hydroxide (KOH) Gradient thermofisher.com | Analysis of ionic phosphonates and polyphosphates thermofisher.comlcms.cz |

| Gas Chromatography (GC) | Various capillary columns | Inert carrier gas (e.g., He, N₂) | Purity assessment of volatile phosphonates lgcstandards.com |

Spectroscopic Methods for Metal Phosphonate Compositional Analysis

The phosphonate moiety is an excellent ligand for coordinating with a wide range of metal ions, forming metal phosphonate complexes and materials. Spectroscopic techniques are vital for elucidating the composition and structure of these materials.

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard. For example, ³¹P NMR provides direct information about the chemical environment of the phosphorus atom, and changes in its chemical shift upon coordination to a metal ion can confirm binding and provide insight into the nature of the metal-phosphorus interaction. researchgate.net In studies of tin(IV) complexes with phosphonate ligands, both ³¹P and ¹¹⁹Sn NMR were used to characterize the resulting adducts in solution. researchgate.net

Furthermore, other specialized spectroscopic methods can be employed. Variable temperature ¹⁷O NMR studies on Fe(III) complexes with phosphonate pendants have been used to determine if water molecules are directly coordinated to the metal center, which is crucial for understanding their properties in aqueous solutions. nih.gov These advanced spectroscopic methods are essential for characterizing the coordination chemistry of Dimethyl (3-hydroxypropyl)phosphonate with various metal ions and for analyzing the composition of the resulting hybrid organic-inorganic materials.

Theoretical and Computational Chemistry Studies of Phosphonates

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods can predict molecular geometries, electronic structures, and spectroscopic properties with high accuracy.

Computational Mechanistic Elucidation

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energies of transition states.

Conformational Analysis and Stereoisomer Stability

The three-dimensional structure of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.